![molecular formula C15H8ClN3OS2 B2961538 N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681166-31-4](/img/structure/B2961538.png)
N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide, also known as CBT-1, is a compound that has been widely studied for its potential therapeutic effects. This compound belongs to the class of benzothiazole derivatives and has been found to have interesting properties that make it a promising candidate for drug development.
Scientific Research Applications
Synthesis and Biological Evaluation
A pivotal study focused on the synthesis of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, revealing significant in vivo diuretic activity. Among the synthesized compounds, a specific derivative was identified as a promising candidate, showcasing the compound's potential in therapeutic applications related to fluid balance disorders (M. Yar & Zaheen Hasan Ansari, 2009).
Antitumor Agents
Benzothiazole derivatives have been synthesized and evaluated for their potent antitumor activities. Notably, one study designed a biologically stable derivative without a nitro group, which exhibited an excellent in vivo inhibitory effect on tumor growth. This underlines the compound's relevance in cancer research and potential as an antitumor agent (Masao Yoshida et al., 2005).
Antibacterial and Antifungal Activities
Research into N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes revealed notable antibacterial activities against strains such as Escherichia coli and Staphylococcus aureus, and antifungal activities against species like Candida albicans. This highlights its potential in developing new antimicrobial agents (L. N. Obasi et al., 2017).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibiting effects, demonstrating high efficiency in protecting steel against corrosion in acidic solutions. This application is crucial for materials science, offering insights into the preservation of metal alloys in corrosive environments (Zhiyong Hu et al., 2016).
Novel Antimicrobial Agents
The synthesis of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class led to the discovery of compounds with moderate to good antimicrobial activity. This supports the compound's utility in the search for new antimicrobial agents (S. Gilani et al., 2011).
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclo-oxygenase enzymes, specifically COX-1 and COX-2 . These enzymes are involved in the biosynthesis of prostaglandins, which play a crucial role in inflammation and pain .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The affected biochemical pathway is the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and leukotrienes from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The inhibition of COX enzymes by this compound disrupts this pathway, leading to reduced production of prostaglandins .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins, leading to decreased inflammation and pain . This can have significant therapeutic benefits in conditions characterized by excessive inflammation or pain.
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3OS2/c16-9-2-4-11-13(6-9)22-15(18-11)19-14(20)8-1-3-10-12(5-8)21-7-17-10/h1-7H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBQQAVECLQFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
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